N-(3-chloro-2-methylphenyl)-2-[5-(3,4-difluorophenyl)-4,6-dioxo-4,5,6,6a-tetrahydropyrrolo[3,4-d][1,2,3]triazol-1(3aH)-yl]acetamide
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Overview
Description
This compound belongs to a class of chemicals with potential applications in various fields, including pharmaceuticals and material science. Compounds with similar structures have been studied for their biological activities and chemical properties.
Synthesis Analysis
The synthesis of similar compounds often involves multi-step chemical reactions, including cyclization, acylation, and substitution reactions. For example, Panchal and Patel (2011) described the synthesis of related compounds by reacting 4-amino-4H-1,2,4-triazole with acetyl chloride, followed by various aromatic aldehyde reactions (Panchal & Patel, 2011).
Molecular Structure Analysis
The molecular structure of related compounds has been elucidated using techniques like NMR, IR spectroscopy, and X-ray diffraction. These studies reveal the compounds' conformations and the spatial arrangement of atoms, which are critical for understanding their chemical reactivity and interaction with biological targets. For instance, the structural characterization of compounds by Negrebetsky et al. (2008) involved NMR and X-ray diffraction techniques (Negrebetsky et al., 2008).
Chemical Reactions and Properties
Chemical reactions involving similar compounds include nucleophilic substitution reactions, acylation, and condensation reactions. The reactivity of these compounds is influenced by the presence of functional groups, such as amide, triazole, and tetrahydropyrrolo groups, which can participate in various chemical transformations.
Physical Properties Analysis
The physical properties of these compounds, such as solubility, melting point, and crystalline structure, are determined by their molecular structure. The presence of halogen atoms and aromatic rings often influences these properties by affecting intermolecular interactions.
Chemical Properties Analysis
The chemical properties, including acidity, basicity, and reactivity towards different reagents, are key to understanding the compound's behavior in chemical reactions and biological systems. These properties are influenced by the electronic configuration of the molecule and the presence of electron-withdrawing or electron-donating groups.
For further details on the synthesis, structure, and properties of related compounds, please refer to the research by Panchal and Patel (2011) and Negrebetsky et al. (2008) as starting points (Panchal & Patel, 2011); (Negrebetsky et al., 2008).
properties
IUPAC Name |
N-(3-chloro-2-methylphenyl)-2-[5-(3,4-difluorophenyl)-4,6-dioxo-3a,6a-dihydropyrrolo[3,4-d]triazol-3-yl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14ClF2N5O3/c1-9-11(20)3-2-4-14(9)23-15(28)8-26-17-16(24-25-26)18(29)27(19(17)30)10-5-6-12(21)13(22)7-10/h2-7,16-17H,8H2,1H3,(H,23,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LICGIZAKOGILKS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1Cl)NC(=O)CN2C3C(C(=O)N(C3=O)C4=CC(=C(C=C4)F)F)N=N2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14ClF2N5O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
433.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-chloro-2-methylphenyl)-2-[5-(3,4-difluorophenyl)-4,6-dioxo-4,5,6,6a-tetrahydropyrrolo[3,4-d][1,2,3]triazol-1(3aH)-yl]acetamide |
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